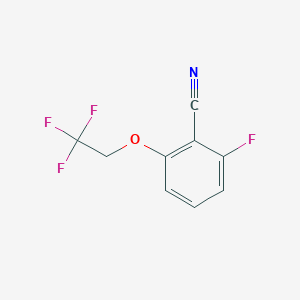

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXDDKZMLVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372114 | |

| Record name | 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-74-6 | |

| Record name | 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119584-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique combination of a fluorine atom, a trifluoroethoxy group, and a nitrile functionality on the benzene ring makes this molecule a valuable building block for accessing a diverse range of complex chemical entities. This document will delve into the primary synthetic routes, the mechanistic underpinnings of these transformations, and provide detailed experimental protocols based on established chemical principles.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially viable routes involve the formation of the ether linkage. Three primary methodologies will be discussed in detail:

-

Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitrile: This approach leverages the high reactivity of the fluorine atom at the 2-position, activated by the electron-withdrawing nitrile group, towards nucleophilic displacement.

-

Williamson Ether Synthesis from 2-Fluoro-6-hydroxybenzonitrile: A classic and reliable method for ether formation, this route involves the deprotonation of a phenolic precursor followed by reaction with a suitable trifluoroethylating agent.

-

Mitsunobu Reaction of 2-Fluoro-6-hydroxybenzonitrile: This powerful reaction allows for the conversion of an alcohol to an ether under mild conditions with inversion of stereochemistry if a chiral center were present.

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity of the final product.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings.[1] In the case of 2,6-difluorobenzonitrile, the two fluorine atoms are activated towards nucleophilic attack by the strongly electron-withdrawing nitrile group. The fluorine at the 2-position is sterically more accessible and is preferentially displaced.

Causality of Experimental Choices

-

Choice of Nucleophile: The sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) is used as the nucleophile. The alkoxide is a much stronger nucleophile than the corresponding alcohol, which is crucial for attacking the electron-deficient aromatic ring.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions. These solvents can solvate the cation (Na+) without strongly solvating the alkoxide nucleophile, thus maintaining its high nucleophilicity.

-

Temperature Control: The reaction is typically heated to facilitate the formation of the Meisenheimer complex and subsequent elimination of the fluoride ion. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

Reaction Mechanism

The SNAr mechanism proceeds through a two-step addition-elimination pathway.

Figure 1: SNAr Reaction Pathway.

Experimental Protocol

Materials:

-

2,6-Difluorobenzonitrile

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium 2,2,2-trifluoroethoxide.

-

Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2,6-Difluorobenzonitrile | 139.10 | 1.0 | (Specify mass) |

| 2,2,2-Trifluoroethanol | 100.04 | 1.2 | (Calculate mass) |

| Sodium Hydride (60%) | 24.00 | 1.2 | (Calculate mass) |

Methodology 2: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[2] In this case, the phenoxide of 2-fluoro-6-hydroxybenzonitrile is reacted with a suitable 2,2,2-trifluoroethylating agent.

Causality of Experimental Choices

-

Starting Material: 2-Fluoro-6-hydroxybenzonitrile is a readily available starting material. A general procedure for its synthesis from 2-fluoro-6-methoxybenzonitrile has been reported.[3]

-

Base Selection: A moderately strong base such as potassium carbonate or cesium carbonate is typically used to deprotonate the phenol. The choice of base can influence the reaction rate and yield. Cesium carbonate is often more effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

-

Trifluoroethylating Agent: A reactive trifluoroethylating agent is required. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) or 2,2,2-trifluoroethyl tosylate are excellent choices due to the good leaving group ability of triflate and tosylate.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this SN2 reaction.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Figure 2: Williamson Ether Synthesis Pathway.

Experimental Protocol

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

Potassium carbonate (or Cesium carbonate)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equivalents) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Fluoro-6-hydroxybenzonitrile | 137.11 | 1.0 | (Specify mass) |

| Potassium Carbonate | 138.21 | 1.5 | (Calculate mass) |

| 2,2,2-Trifluoroethyl triflate | 232.10 | 1.2 | (Calculate mass) |

Methodology 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the synthesis of ethers from alcohols and acidic pronucleophiles. It proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the synthesis of the target molecule from an achiral alcohol.

Causality of Experimental Choices

-

Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form a key phosphonium salt intermediate that activates the alcohol.

-

Pronucleophile: In this case, 2,2,2-trifluoroethanol acts as the pronucleophile.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane are common solvents for the Mitsunobu reaction.

-

Temperature: The reaction is typically carried out at or below room temperature to control the reactivity of the intermediates.

Reaction Mechanism

The Mitsunobu reaction involves a complex series of steps, culminating in the SN2 displacement of an activated hydroxyl group.

Figure 3: Mitsunobu Reaction Pathway.

Experimental Protocol

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

2,2,2-Trifluoroethanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.5 equivalents).

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Fluoro-6-hydroxybenzonitrile | 137.11 | 1.0 | (Specify mass) |

| 2,2,2-Trifluoroethanol | 100.04 | 1.5 | (Calculate mass) |

| Triphenylphosphine | 262.29 | 1.5 | (Calculate mass) |

| DEAD | 174.17 | 1.5 | (Calculate mass) |

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the trifluoroethoxy group. The methylene protons will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the quaternary carbons and the carbon of the nitrile group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the fluorine on the aromatic ring and a triplet for the CF₃ group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

-

Melting Point: If the product is a solid, its melting point should be determined and compared to literature values if available.

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

-

2,2,2-Trifluoroethanol and its derivatives: Can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DEAD/DIAD: These reagents are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

-

Solvents: DMF, acetonitrile, and THF are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation or skin contact.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of the optimal route will be dictated by the specific needs of the researcher or organization, including cost, scale, and available equipment. The detailed protocols provided in this guide, grounded in fundamental principles of organic chemistry, offer a solid foundation for the successful preparation of this valuable synthetic intermediate.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

A Technical Guide to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical properties, a robust synthetic protocol, detailed characterization data, and its potential applications, grounded in the established roles of its key functional motifs.

Compound Profile and Physicochemical Properties

This compound is a disubstituted benzonitrile featuring two distinct fluorine-containing moieties. The presence of an aromatic fluorine atom, a nitrile group, and a trifluoroethoxy group makes it a structurally unique and synthetically versatile intermediate. The electron-withdrawing nature of these substituents activates the aromatic ring for further chemical transformations.

Caption: Chemical structure of the title compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 119584-74-6 | [1] |

| Molecular Formula | C₉H₅F₄NO | [1] |

| Molecular Weight | 219.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 88°C | |

| Boiling Point | 232°C at 760 mmHg |

Synthesis and Mechanistic Rationale

The synthesis of 2,6-disubstituted benzonitriles is a well-established area of organic chemistry.[2][3][4] For the title compound, a highly efficient and logical approach is the nucleophilic aromatic substitution (SₙAr) reaction. This strategy is chosen for its high regioselectivity and the commercial availability of the starting materials.

The core of this synthesis involves the reaction of a di-halogenated benzonitrile with an alkoxide. In this case, 2,6-difluorobenzonitrile is the ideal electrophile. The fluorine atoms are excellent leaving groups and, along with the nitrile group, strongly activate the aromatic ring towards nucleophilic attack. The nucleophile, sodium 2,2,2-trifluoroethoxide, is readily generated in situ from 2,2,2-trifluoroethanol and a strong base like sodium hydride.

Mechanism Rationale: The reaction proceeds via a Meisenheimer complex intermediate. The trifluoroethoxide anion attacks one of the fluorine-bearing carbons of the benzonitrile ring. The strong electron-withdrawing properties of the nitrile group and the remaining fluorine atom stabilize the resulting negative charge through resonance. Subsequent elimination of the fluoride ion restores aromaticity and yields the desired product. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the sodium cation without hindering the reactivity of the alkoxide nucleophile.

Caption: Workflow for the synthesis via SₙAr reaction.

Experimental Protocol: Laboratory-Scale Synthesis

-

Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous DMF.

-

Nucleophile Formation: Cool the suspension to 0°C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise. Causality Note: This exothermic reaction generates hydrogen gas; slow addition is crucial for safety and temperature control. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

-

SₙAr Reaction: Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF to the flask. Heat the reaction mixture to 80-100°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench it by pouring it into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Spectroscopic Characterization and Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.8 ppm. - Methylene Protons (-OCH₂-): A quartet around δ 4.6-4.9 ppm due to coupling with the three fluorine atoms of the CF₃ group (³JHF ≈ 8-10 Hz). |

| ¹³C NMR | - Nitrile Carbon (-C≡N): Signal around δ 115 ppm. - Aromatic Carbons (6C): Multiple signals between δ 110-165 ppm. Carbons bonded to fluorine will show large C-F coupling constants. - Methylene Carbon (-OCH₂-): A quartet around δ 65-70 ppm due to C-F coupling. - Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm with a very large C-F coupling constant. |

| ¹⁹F NMR | - Aromatic Fluorine (1F): A singlet or multiplet (depending on coupling to aromatic protons) around δ -110 to -130 ppm. - Trifluoromethyl Group (3F): A triplet around δ -75 ppm due to coupling with the two methylene protons (³JFH ≈ 8-10 Hz). |

| IR (Infrared) | - C≡N Stretch: A sharp, strong absorption band around 2230 cm⁻¹. - C-F Stretches: Strong, characteristic bands in the region of 1100-1350 cm⁻¹. - C-O-C Stretch: Absorption band around 1280 cm⁻¹ (aryl ether). - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| MS (Mass Spec) | - Molecular Ion (M⁺): A peak at m/z = 219, corresponding to the molecular weight. - Key Fragments: Expect fragmentation patterns corresponding to the loss of -CF₃, -OCH₂CF₃, or the entire trifluoroethoxy group. |

Applications in Research and Development

While specific industrial applications for this compound are not extensively documented in public literature, its structure is highly valuable for drug discovery and materials science.[7] It serves as a key intermediate or building block for constructing more complex molecules.

Rationale for Application Potential:

-

Medicinal Chemistry: The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design.[8] It can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[8] The benzonitrile moiety is a known pharmacophore that can act as a hydrogen bond acceptor.[4][9]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups is a common strategy in the design of modern herbicides and pesticides to enhance efficacy and environmental stability.

-

Materials Science: Benzonitrile derivatives are precursors for liquid crystal materials and other fine chemicals.[3] The polarity and rigidity imparted by the nitrile and fluoro-groups could be exploited in the design of novel organic electronic materials.

Sources

- 1. This compound [cymitquimica.com]

- 2. US4235807A - Synthesis of 2,6-disubstituted benzonitriles - Google Patents [patents.google.com]

- 3. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. ossila.com [ossila.com]

- 8. jelsciences.com [jelsciences.com]

- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

"2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile" molecular weight

An In-Depth Technical Guide to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, analytical validation, and strategic applications, offering field-proven insights for professionals in drug discovery and development.

Executive Summary

This compound is a substituted benzonitrile featuring two distinct fluorine-containing moieties: a fluoro group on the aromatic ring and a trifluoroethoxy side chain. This unique substitution pattern imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The nitrile group serves as a versatile chemical handle for further transformations, while the fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This document serves as a senior-level guide to understanding and utilizing this compound, grounding all protocols and claims in established scientific principles.

Physicochemical Properties and Structural Analysis

The molecular structure of this compound is key to its utility. The electron-withdrawing nature of the nitrile and the fluorine substituents influences the reactivity of the benzene ring. The trifluoroethoxy group is a particularly important feature in drug design, often used as a bioisostere for other groups to enhance metabolic stability and membrane permeability.

Core Data Summary

A compilation of the compound's essential properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₄NO | [1] |

| Molecular Weight | 219.14 g/mol | |

| CAS Number | 119584-74-6 | [1] |

| Melting Point | 88°C | |

| Boiling Point | 232°C at 760 mmHg | |

| Appearance | Solid | [1] |

| Storage | 2-8°C |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the activation of the benzene ring towards nucleophilic attack by the presence of the strongly electron-withdrawing nitrile group and the ortho-fluoro substituent.

General Synthesis Protocol

A representative synthesis is outlined below. This protocol is designed as a self-validating system where in-process controls can confirm the reaction's progression.

Reaction: Williamson Ether Synthesis via SNAr

-

Reactants: 2,6-Difluorobenzonitrile and 2,2,2-Trifluoroethanol.

-

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the trifluoroethanol, forming the trifluoroethoxide nucleophile. The choice of NaH is common for its efficacy in generating the alkoxide.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal as it can solvate the cation of the base without interfering with the nucleophile.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry DMF.

-

Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.1 equivalents) to the solvent. Cool the mixture in an ice bath (0°C). Add sodium hydride (1.2 equivalents) portion-wise, controlling the hydrogen gas evolution. Stir until the effervescence ceases, indicating the complete formation of the sodium trifluoroethoxide.

-

Nucleophilic Substitution: Slowly add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in dry DMF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is visualized below.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery

Benzonitrile derivatives are prevalent in modern pharmaceuticals, acting as crucial intermediates or as part of the final API.[2][3] The nitrile group is metabolically robust and can participate in key binding interactions with biological targets.[4] The introduction of fluorine atoms, as in this compound, is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Roles in Medicinal Chemistry:

-

Metabolic Blocker: The trifluoromethyl group (-CF₃) is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly increase a drug's half-life.

-

Lipophilicity Modifier: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Conformational Control: The steric bulk and electronic properties of the fluoro and trifluoroethoxy groups can lock the molecule into a specific conformation that is optimal for binding to a protein target.

-

Bioisostere: The trifluoroethoxy group can serve as a bioisostere for other functional groups, potentially improving efficacy or reducing off-target effects.[5]

The compound is a valuable building block for synthesizing inhibitors of enzymes like kinases and proteases, which are often implicated in cancer and inflammatory diseases.[2] Its structure can be found in patented molecules targeting a range of therapeutic areas.

Role in a Drug Discovery Pipeline

The diagram below illustrates how a versatile building block like this compound is integrated into a typical drug discovery pipeline.

Caption: Integration of a key building block in drug discovery.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach creates a self-validating system, ensuring the material meets the stringent quality standards required for research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons and the methylene protons of the ethoxy group, showing characteristic splitting patterns.

-

¹⁹F NMR: Is essential for confirming the presence and chemical environment of the two distinct fluorine-containing groups (Ar-F and -OCF₃).

-

¹³C NMR: Will verify the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97% for use in sensitive biological assays.

References

-

This compound. Crysdot LLC. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

-

Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Institutes of Health (NIH). [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile: Elucidating Structure Through NMR, IR, and MS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The presence of multiple fluorine atoms and a nitrile group imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential applications as a building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its molecular structure is paramount for its effective utilization. This guide provides a detailed analysis of the spectral data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural elucidation of a molecule like this compound, with its distinct functional groups, relies on the synergistic application of various spectroscopic techniques. This guide will delve into the predicted and expected spectral features, drawing upon data from structurally similar compounds to provide a robust analytical framework.

Molecular Structure and Key Features

This compound (C₉H₅F₄NO) possesses a molecular weight of approximately 219.14 g/mol .[1] Its structure consists of a 1,2,3-trisubstituted benzene ring bearing a nitrile (-CN) group, a fluorine atom, and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group. The strategic placement of these substituents dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms.

Experimental Protocol: A standard ¹H NMR experiment would involve dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically acquired on a 300 or 500 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Multiplet | 1H | Aromatic H |

| ~ 7.1 - 7.3 | Multiplet | 2H | Aromatic H |

| ~ 4.8 | Quartet | 2H | -OCH₂CF₃ |

Interpretation: The aromatic region is expected to show a complex multiplet pattern due to the coupling between the three adjacent protons and the coupling to the ¹⁹F nucleus. The protons on the aromatic ring will be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the electron-donating effect of the trifluoroethoxy group.

The methylene protons (-OCH₂-) of the trifluoroethoxy group are predicted to appear as a quartet around 4.8 ppm. This splitting pattern arises from the coupling to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group (³JHF coupling). The chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the trifluoromethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: A ¹³C NMR spectrum is typically acquired at a higher frequency (e.g., 75 or 125 MHz) using the same sample prepared for ¹H NMR. Proton decoupling is commonly employed to simplify the spectrum to a series of single lines for each unique carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-F (Aromatic) |

| ~ 155 | C-O (Aromatic) |

| ~ 135 | Aromatic CH |

| ~ 125 | C-CN (Aromatic) |

| ~ 123 (quartet) | -CF₃ |

| ~ 118 | Aromatic CH |

| ~ 115 | -CN |

| ~ 110 | Aromatic CH |

| ~ 65 (quartet) | -OCH₂- |

Interpretation: The aromatic region will display six distinct signals for the benzene ring carbons. The carbons directly attached to the electronegative fluorine and oxygen atoms (C-F and C-O) will be the most deshielded and appear at the lowest field. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the methylene carbon (-OCH₂-) will also be a quartet due to coupling with the adjacent fluorine atoms (²JCF). The nitrile carbon (-CN) typically appears around 115 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in the molecule.[2][3][4]

Experimental Protocol: ¹⁹F NMR spectra are recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | Triplet | -CF₃ |

| ~ -110 | Multiplet | Ar-F |

Interpretation: The spectrum is expected to show two distinct fluorine signals. The three equivalent fluorine atoms of the trifluoromethyl group (-CF₃) will appear as a triplet due to coupling with the two adjacent methylene protons (³JHF). The aromatic fluorine (Ar-F) will exhibit a more complex multiplet pattern due to coupling with the nearby aromatic protons. The wide chemical shift range of ¹⁹F NMR allows for clear separation of these signals.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1280 | Strong | C-O-C stretch (asymmetric) |

| ~ 1150 | Very Strong | C-F stretch (CF₃) |

| ~ 1050 | Strong | C-F stretch (Ar-F) |

Interpretation: The most characteristic peak in the IR spectrum will be the strong absorption around 2230 cm⁻¹ corresponding to the stretching vibration of the nitrile group (C≡N). The presence of the trifluoroethoxy group will be confirmed by a very strong band around 1150 cm⁻¹ due to the C-F stretching vibrations of the CF₃ group. The aromatic C-F stretch will likely appear around 1050 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrum Data:

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 219 | [M]⁺˙ (Molecular Ion) |

| 136 | [M - CF₃]⁺ |

| 120 | [M - OCH₂CF₃]⁺ |

| 108 | [M - CN - CF₃]⁺ |

Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺˙) at m/z 219, corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure. Common fragmentation pathways would involve the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 136, or the loss of the entire trifluoroethoxy group (•OCH₂CF₃) to yield a fragment at m/z 120.

Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectral data discussed.

Caption: General workflow for NMR data acquisition and processing.

Caption: Workflow for obtaining an FTIR spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound through ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and analogous compounds, offers a valuable reference for researchers working with this compound. The distinct signals in each spectroscopic technique, from the characteristic nitrile stretch in the IR to the unique fluorine signals in the ¹⁹F NMR, serve as reliable identifiers. This guide provides the foundational knowledge for quality control, reaction monitoring, and further investigation of the chemical properties and applications of this versatile fluorinated building block.

References

-

Crysdot LLC. This compound. [Link]

-

University of California, Davis. Fluorine NMR. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Benzonitriles

An In-depth Technical Guide to the Reactivity of Fluorinated Benzonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, fluorinated benzonitrile derivatives have emerged as exceptionally versatile intermediates, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of medicinal chemistry, offering a powerful lever to modulate physicochemical properties such as metabolic stability, membrane permeability, lipophilicity, and receptor binding affinity.[3][4][5][6] When combined with the synthetically adaptable nitrile group, the result is a class of compounds with unique and highly tunable reactivity.

This guide delves into the core principles governing the reactivity of fluorinated benzonitriles. It moves beyond a simple recitation of reactions to explain the underlying electronic and mechanistic factors that drive their transformations. We will explore the nuances of nucleophilic aromatic substitution (SNAr), the intricacies of transition metal-catalyzed cross-coupling, and the elegance of biocatalytic conversions, providing field-proven insights and detailed experimental protocols for the practicing scientist.

Core Principles: The Synergistic Activation by Fluorine and Nitrile Groups

The reactivity of a fluorinated benzonitrile is dominated by the powerful electron-withdrawing properties of its two key functional groups.

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), polarizing the carbon-fluorine bond and reducing the electron density of the aromatic ring. This effect is critical for activating the ring toward nucleophilic attack.[7]

-

Nitrile Group (-C≡N): The cyano group is also strongly electron-withdrawing through both inductive and resonance effects (-I, -M). It deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution, especially at the ortho and para positions where it can stabilize anionic intermediates through resonance.[8][9]

This dual activation makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles. This electronic synergy is the foundation for the diverse and useful chemistry of these building blocks.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

Nucleophilic aromatic substitution is arguably the most important reaction class for fluorinated benzonitriles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a key intermediate.

The SNAr Mechanism and the Role of Fluorine

The classical SNAr mechanism involves two main steps:

-

Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]

-

Leaving Group Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.[7]

The strong inductive effect of fluorine atoms is crucial because it stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for the rate-determining addition step.[7][8] Counterintuitively, while fluoride is a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in many SNAr contexts. This is because the bond-breaking step is not typically rate-limiting.[7] The overall reactivity for SNAr on activated rings often follows the order F >> Cl > Br > I, in direct contrast to aliphatic substitutions.[10] While the two-step mechanism is the textbook model, it is important to note that extensive computational and experimental work has shown many SNAr reactions, particularly on heterocyclic systems, may proceed through a one-step, concerted pathway (cSNAr).[11][12]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Data

The position and number of fluorine substituents dramatically influence the rate of SNAr reactions. The following table, with data collated from multiple studies, summarizes the relative reactivity of various fluorinated benzonitriles.

| Compound | Relative Rate Constant (Normalized) |

| 4-Fluorobenzonitrile | 1 |

| 2,4-Difluorobenzonitrile | ~150 |

| 3,4-Difluorobenzonitrile | ~70 |

| 2,4,5-Trifluorobenzonitrile | ~8,000 |

| 2,3,4,5,6-Pentafluorobenzonitrile | >1,000,000 |

| Data is illustrative and collated from sources including BenchChem.[8] Higher values indicate greater reactivity towards nucleophilic attack. |

Experimental Protocol: Selective SNAr with Phenothiazine

This protocol describes the para-selective monosubstitution of octafluorotoluene, a highly reactive polyfluoroarene, demonstrating a typical SNAr procedure. The principles are directly applicable to polyfluorinated benzonitriles.

Source: Adapted from Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[13]

Materials:

-

Polyfluoroarene (e.g., Octafluorotoluene) (1.0 equiv)

-

Phenothiazine (1.0 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Acetonitrile (MeCN) as solvent

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the polyfluoroarene (1.0 equiv), phenothiazine (1.0 equiv), and potassium phosphate (2.0 equiv).

-

Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).

-

Seal the vial and heat the reaction mixture to 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 10-phenylphenothiazine derivative.

Causality: The choice of a mild base like K₃PO₄ and a polar aprotic solvent like acetonitrile is critical for achieving regioselective monosubstitution on highly reactive polyfluoroarenes.[13] Harsher conditions, such as using K₂CO₃ in DMF, can lead to undesired multi-substitution products.[13]

Palladium-Catalyzed Cross-Coupling Reactions

For forging new carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. Fluorinated benzonitriles serve as competent coupling partners in several of these named reactions.

Overview of Key Transformations

-

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples an organoboron species with an organic halide or triflate. While the strong C-F bond is generally inert, other halogens (Cl, Br, I) on a fluorinated benzonitrile can be selectively targeted for Suzuki coupling, leaving the fluorine atoms untouched.[14][15] This allows for the precise construction of complex biaryl structures.

-

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between an aryl halide and an amine. It is a cornerstone for synthesizing the diarylamine motifs prevalent in pharmaceuticals.[16][17] The electron-withdrawing nature of the fluorinated benzonitrile ring can influence the reaction, often necessitating the use of electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.[16]

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of an aryl halide with an amine, a reaction widely used in pharmaceutical synthesis.[17][18]

Source: Adapted from general procedures for Buchwald-Hartwig amination.[16][18]

Materials:

-

Fluorinated Aryl Halide (e.g., 3-chloro-5-fluorophenyl derivative) (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium precatalyst and the phosphine ligand.

-

Add the aryl halide, the amine, and the base.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

-

Cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Causality: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos) are often required to promote the oxidative addition of the Pd(0) to the aryl halide and the subsequent reductive elimination steps, particularly with electron-deficient aryl halides.[16] The strong base (NaOtBu) is necessary to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[16]

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for transforming fluorinated benzonitriles. Enzymes can operate under mild conditions (room temperature, neutral pH), often exhibiting chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical methods.[19]

Selective Hydrolysis of the Nitrile Group

The most common biocatalytic transformation for benzonitriles is the hydrolysis of the cyano group. Two main enzymatic pathways exist:

-

Nitrilase Pathway: Nitrilases convert the nitrile directly into a carboxylic acid and ammonia in a single step.[19][20]

-

Nitrile Hydratase / Amidase Pathway: This two-enzyme system first hydrates the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid.[21]

These enzymatic methods are particularly valuable for their high functional group tolerance. For instance, fluorinated aromatic dinitriles can be regioselectively hydrolyzed to the corresponding cyano amides or cyano acids, a transformation that would be challenging using harsh acidic or basic chemical hydrolysis.[22]

Caption: Enzymatic hydrolysis pathways for fluorinated benzonitriles.

General Protocol for Biocatalytic Nitrile Hydrolysis

This protocol outlines a general procedure for the hydrolysis of a nitrile using whole microbial cells containing the necessary enzymes.

Source: Adapted from principles of nitrile biocatalysis.[19][23]

Materials:

-

Fluorinated Benzonitrile Substrate

-

Whole microbial cells (e.g., Bacillus sp., Rhodococcus sp.) expressing nitrilase or nitrile hydratase/amidase

-

Phosphate Buffer (e.g., 50 mM, pH 7.0)

-

Shaking incubator

Procedure:

-

Prepare a suspension of the microbial cells (the biocatalyst) in the phosphate buffer. The cell density will depend on the specific activity of the strain.

-

Add the fluorinated benzonitrile substrate to the cell suspension. The substrate can be added directly or as a solution in a water-miscible co-solvent (like DMSO or ethanol) to aid solubility, keeping the co-solvent concentration low (<5% v/v) to avoid enzyme denaturation.

-

Place the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-50 °C) and agitation speed (e.g., 200 rpm).

-

Monitor the reaction over time by taking aliquots, quenching the enzymatic reaction (e.g., by adding acid or a water-miscible organic solvent), centrifuging to remove cells, and analyzing the supernatant by HPLC or GC.

-

Once the desired conversion is reached, stop the reaction by separating the biocatalyst (e.g., centrifugation).

-

Acidify the supernatant to protonate the carboxylic acid product (if formed).

-

Extract the product with an appropriate organic solvent.

-

Dry and concentrate the organic phase to isolate the crude product, which can be further purified if necessary.

Causality: Using whole cells is often more cost-effective and robust for industrial applications than using purified enzymes.[19] The reaction is performed in an aqueous buffer at mild pH and temperature to maintain the enzyme's structural integrity and catalytic activity.[23]

Conclusion

The reactivity of fluorinated benzonitrile derivatives is a rich and nuanced field, driven by the powerful, synergistic electron-withdrawing effects of the fluorine and nitrile functionalities. This inherent electronic activation makes them prime substrates for nucleophilic aromatic substitution, where they exhibit reactivity patterns distinct from other haloarenes. Furthermore, their participation in robust palladium-catalyzed cross-coupling reactions provides access to complex molecular architectures essential for drug discovery and materials science. The advent of highly selective biocatalytic methods for transforming the nitrile group adds a layer of green, sustainable chemistry to their synthetic utility. A thorough understanding of these core reaction classes, their underlying mechanisms, and the practical aspects of their execution empowers researchers to fully leverage these valuable building blocks in the creation of next-generation molecules.

References

-

A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. Benchchem. 8

-

Fluorobenzonitrile Series. Sparrow Chemical. 1

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PMC - NIH. 24

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics - ACS Publications. 3

-

Effect of halogen on microwave-induced nucleophilic [18F]fluorination of meta-halo-benzonitrile derivatives. Journal of Nuclear Medicine.

-

Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. NIH. 10

-

The Importance of Fluorinated Aromatic Nitriles in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. 25

-

Fluorobenzonitrile compound preparation method. Google Patents. 2

-

The preparation method of fluoro benzonitrile. Google Patents. 26

-

Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. OUCI. 27

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. 14

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. 28

-

Chemo-enzymatic fluorination of unactivated organic compounds. PMC - NIH. 29

-

Comparative reactivity of Benzonitrile and other aromatic nitriles. Benchchem. 9

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. 7

-

Enzymatic synthesis of fluorinated compounds. PubMed. 30

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. 18

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. 31

-

Microbial and enzymatic hydrolysis of nitriles in organic synthesis. ResearchGate. 22

-

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem. 16

-

Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS - University of Amsterdam. 32

-

(PDF) Biocatalytic hydrolysis of nitriles. ResearchGate. 21

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Portfolio Chemistry Community. 11

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. 4

-

Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. SpringerLink. 20

-

BIOCATALYSIS OF DIFFERENT NITRILES TO VALUABLE ACIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 23

-

Buchwald–Hartwig amination. Wikipedia. 17

-

Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. 33

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. 34

-

Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. 35

-

Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. 19

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. 36

-

Applications of Fluorine in Medicinal Chemistry. PubMed. 5

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. 37

-

Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation. PubMed. 38

-

The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. 39

-

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. Benchchem. 15

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. 40

-

Concerted Nucleophilic Aromatic Substitution Reactions. CORE. 12

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. 6

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. 41

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. 42

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. 43

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC - PubMed Central. 44

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. 13

-

SNAr reaction on polysubstituted aromatic rings. ResearchGate. 45

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. 46

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. rsc.org [rsc.org]

- 19. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ijpsr.com [ijpsr.com]

- 24. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. CN85100467A - The preparation method of fluoro benzonitrile - Google Patents [patents.google.com]

- 27. Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides [ouci.dntb.gov.ua]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]

- 40. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 43. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 45. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 46. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic effects of trifluoroethoxy group on benzonitrile

An In-depth Technical Guide to the Electronic Effects of the Trifluoroethoxy Group on Benzonitrile

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorination in Molecular Design

The benzonitrile scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and its role as a versatile synthetic intermediate.[1][2] The nitrile group's unique electronic properties, including its ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups, have cemented its status as a "privileged" structure in drug development.[1][3][4] In parallel, the strategic incorporation of fluorine into organic molecules has become a powerful tool for fine-tuning physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[5][6]

This guide focuses on the intersection of these two domains: the electronic influence of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) on the benzonitrile core. This substituent is of particular interest as it presents a fascinating interplay of competing electronic forces. Understanding these effects is paramount for researchers aiming to rationally design novel pharmaceuticals and advanced materials with precisely controlled properties. We will dissect the inductive and resonance contributions of the trifluoroethoxy group, substantiate these effects with quantitative data and spectroscopic evidence, and provide practical experimental protocols for synthesis and characterization.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of the trifluoroethoxy group is a balance between two fundamental forces: the inductive effect, which operates through sigma (σ) bonds, and the resonance (or mesomeric) effect, transmitted through the pi (π) system.[7][8]

The Inductive Effect (-I): An Electronegativity-Driven Withdrawal

The inductive effect is a consequence of differences in electronegativity between atoms, causing a polarization of σ bonds and a localized change in electron density.[9] The trifluoroethoxy group is a potent electron-withdrawing substituent primarily due to the strong -I effect of the trifluoromethyl (CF₃) moiety.

-

Fluorine's Electronegativity: The three fluorine atoms, being the most electronegative elements, strongly pull electron density from the adjacent carbon.

-

Transmission through the Sigma Framework: This electron withdrawal is relayed through the σ bonds of the ethoxy linker to the aromatic ring. The oxygen atom also contributes to the -I effect, further enhancing the group's overall electron-withdrawing character.[8][9]

This powerful inductive pull decreases the electron density of the benzonitrile ring, influencing its reactivity and the properties of the nitrile group itself.

Caption: Inductive (-I) effect of the trifluoroethoxy group.

The Resonance Effect (+M): Lone Pair Donation

In contrast to its inductive pull, the trifluoroethoxy group can also act as an electron-donating group via resonance (a positive mesomeric or +M effect). This occurs because the oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system.[7][10]

-

Lone Pair Delocalization: The oxygen's lone pair can form a π bond with the attached aromatic carbon, pushing electron density into the ring.

-

Positional Dependence: This effect is only operative when the substituent is at the ortho or para position relative to the nitrile group (or another reaction center), as this allows for delocalization to the relevant carbons. The resonance effect is absent from the meta position.

The overall electronic character of the trifluoroethoxy group is therefore a competition between its strong -I effect and its weaker +M effect. In most contexts, the inductive withdrawal dominates, making the group a net electron-withdrawer, but the resonance donation significantly mitigates this effect at the para position.[10][11]

Caption: Resonance (+M) effect in p-trifluoroethoxybenzonitrile.

Quantitative Analysis of Electronic Effects

To move beyond qualitative descriptions, we can use empirical parameters and physical measurements to quantify the electronic influence of the trifluoroethoxy group.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship to quantify substituent effects.[12] The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.[12][13] By comparing the constants for the meta (σ_m) and para (σ_p) positions, we can dissect the inductive and resonance contributions.

| Substituent | σ_m | σ_p | Dominant Effect | Reference |

| -OCH₂CF₃ | 0.38 | 0.25 | Strong -I, Weak +M | [14] |

| -OCH₃ | 0.12 | -0.27 | -I, Strong +M | [14] |

| -OCF₃ | 0.40 | 0.35 | Very Strong -I | [14] |

| -Cl | 0.37 | 0.23 | Strong -I, Weak +M | [14] |

| -CN | 0.56 | 0.66 | Strong -I, Strong -M | [14] |

Analysis:

-

The positive σ_m and σ_p values for -OCH₂CF₃ confirm it is a net electron-withdrawing group.

-

The σ_m value (0.38) is primarily a measure of the inductive effect.

-

The σ_p value (0.25) is lower than the σ_m value. This difference (σ_p - σ_m < 0) clearly demonstrates the presence of an electron-donating resonance effect (+M) at the para position, which counteracts the stronger inductive (-I) effect.

Acidity of Benzoic Acid Derivatives (pKa)

The acidity of a substituted benzoic acid is a direct probe of the substituent's electronic effect. Electron-withdrawing groups stabilize the negative charge of the conjugate base (benzoate) through induction or resonance, leading to a stronger acid (lower pKa).[15][16]

| Substituent (on Benzoic Acid) | pKa | Electronic Effect | Reference |

| 4-H (Unsubstituted) | 4.20 | - | [9] |

| 4-OCH₃ | 4.47 | Electron-Donating | [16] |

| 4-Cl | 3.99 | Electron-Withdrawing | [16][17] |

| 4-OCH₂CF₃ | ~3.7-3.8 (Est.) | Electron-Withdrawing | Estimated based on Hammett constants |

| 4-CN | 3.55 | Strongly Electron-Withdrawing | [16] |

| 3-OCH₂CF₃ | ~3.8 (Est.) | Strongly Electron-Withdrawing | Estimated based on Hammett constants |

Analysis: The trifluoroethoxy group is expected to significantly increase the acidity of benzoic acid (lower the pKa) compared to the unsubstituted parent compound, consistent with its electron-withdrawing nature. The para-substituted isomer is expected to be a slightly weaker acid than the meta-isomer due to the counteracting +M effect.

Spectroscopic Fingerprints of Electronic Perturbation

Spectroscopic techniques provide direct experimental evidence of how the trifluoroethoxy group alters the electronic environment of the benzonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally sensitive to the electronic environment of nuclei.[18]

-

¹⁹F NMR: The chemical shift of the fluorine nuclei is a sensitive probe of the substituent's electronic environment. For aromatic trifluoroethoxy compounds, the ¹⁹F signal typically appears as a triplet (due to coupling with the adjacent CH₂ group) in the range of -70 to -80 ppm (relative to CFCl₃).[19][20][21]

-

¹³C NMR: The electron-withdrawing nature of the -OCH₂CF₃ group causes a downfield shift (deshielding) of the aromatic carbon signals compared to anisole (-OCH₃), but an upfield shift compared to trifluoromethoxy (-OCF₃) analogues. The chemical shift of the nitrile carbon is also affected.

-

¹H NMR: Protons on the aromatic ring substituted with the -OCH₂CF₃ group will be shifted downfield relative to benzene, reflecting the decreased electron density of the ring.

| Nucleus | 2-( Trifluoroethoxy)benzonitrile | 3-(Trifluoroethoxy)benzonitrile | 4-(Trifluoroethoxy)benzonitrile |

| ¹⁹F Shift (ppm) | ~ -74 (triplet) | ~ -74 (triplet) | ~ -74 (triplet) |

| Nitrile ¹³C Shift (ppm) | ~ 116 | ~ 117 | ~ 118 |

| Ipso-CN ¹³C Shift (ppm) | ~ 105 | ~ 114 | ~ 106 |

(Note: Exact chemical shifts are solvent-dependent and sourced from predictive models and literature on similar compounds.)[22][23]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational frequency of the nitrile (C≡N) stretch is a reliable indicator of its electronic environment.

-

Nitrile Stretch (ν_C≡N): Electron-withdrawing groups attached to the benzonitrile ring increase the force constant of the C≡N bond by reducing the contribution of resonance structures that place partial negative charge on the nitrogen. This results in a shift of the C≡N stretching frequency to a higher wavenumber (energy).[24]

| Compound | ν_C≡N (cm⁻¹) | Effect | Reference |

| Benzonitrile | ~2229 | - | [24] |

| 4-Methoxybenzonitrile | ~2225 | EDG - Lower Frequency | [24] |

| 4-Trifluoroethoxybenzonitrile | ~2232 | EWG - Higher Frequency | Estimated |

| 4-Chlorobenzonitrile | ~2231 | EWG - Higher Frequency | [22] |

| 4-Nitrobenzonitrile | ~2235 | Strong EWG - Higher Frequency | [24] |

Applications in Drug Development and Materials Science

The ability of the trifluoroethoxy group to act as a strong inductive electron-withdrawer while retaining a capacity for resonance donation makes it a highly strategic substituent.

-

In Drug Discovery:

-

Metabolic Blocking: The high strength of the C-F bond makes the group exceptionally resistant to oxidative metabolism, which can improve a drug's pharmacokinetic profile.[5]

-

pKa Modulation: As demonstrated, the group can be used to precisely tune the pKa of acidic or basic centers in a molecule to optimize solubility, absorption, and target engagement.[5]

-

Receptor Interactions: The polarized C-F bonds and the ether oxygen can participate in specific dipole-dipole, hydrogen bond, and other non-covalent interactions within a protein binding pocket, enhancing affinity and selectivity.[4]

-

-

In Materials Science:

-

Tuning Electronic Properties: In organic electronics, the strong electron-withdrawing nature of the group can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a conjugated system. This is crucial for designing n-type organic semiconductors and tuning the emission properties of organic light-emitting diodes (OLEDs).[6][25]

-

Experimental Protocols

Synthesis of 4-(2,2,2-trifluoroethoxy)benzonitrile

This protocol describes a standard Williamson ether synthesis, a reliable method for preparing the target compound.

Caption: Workflow for the synthesis of 4-(trifluoroethoxy)benzonitrile.

Methodology:

-

Safety Precaution: Conduct all operations in a well-ventilated fume hood. Sodium hydride (NaH) is a water-reactive flammable solid. Wear appropriate personal protective equipment (PPE).

-